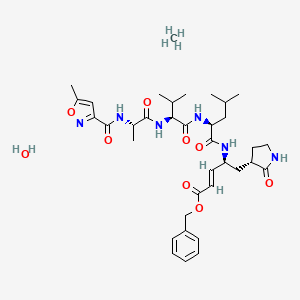
Mpro inhibitor N3 (hemihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mpro inhibitor N3 (hemihydrate) is a potent inhibitor of the main protease (Mpro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant efficacy in inhibiting the replication of multiple coronaviruses, including SARS-CoV and Middle East respiratory syndrome coronavirus (MERS-CoV). The main protease is essential for the replication of these viruses, making Mpro inhibitor N3 (hemihydrate) a promising candidate for antiviral drug development .
Preparation Methods
The synthesis of Mpro inhibitor N3 (hemihydrate) involves several steps, including the formation of a peptidyl Michael acceptor. The synthetic route typically starts with the preparation of the peptide backbone, followed by the introduction of the Michael acceptor group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other large-scale synthesis techniques to ensure consistent yield and purity .
Chemical Reactions Analysis
Mpro inhibitor N3 (hemihydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Mpro inhibitor N3 (hemihydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical probe to study the inhibition of viral proteases.
Biology: Employed in cellular assays to investigate the replication mechanisms of coronaviruses.
Medicine: Potential therapeutic agent for the treatment of coronavirus infections, including COVID-19.
Industry: Utilized in the development of antiviral drugs and diagnostic tools for detecting viral infections.
Mechanism of Action
The mechanism of action of Mpro inhibitor N3 (hemihydrate) involves the inhibition of the main protease (Mpro) of SARS-CoV-2. The compound binds to the active site of the protease, forming a covalent bond with the catalytic cysteine residue. This covalent bond formation prevents the protease from cleaving viral polyproteins, thereby inhibiting viral replication. The molecular targets involved in this process include the catalytic dyad of the protease, which consists of a cysteine and a histidine residue .
Comparison with Similar Compounds
Mpro inhibitor N3 (hemihydrate) can be compared with other similar compounds, such as:
Nirmatrelvir: Another potent inhibitor of SARS-CoV-2 Mpro, used in combination with ritonavir for the treatment of COVID-19.
Ensitrelvir: A recently approved Mpro inhibitor with a different chemical structure but similar mechanism of action.
If you have any further questions or need more details, feel free to ask!
Properties
Molecular Formula |
C36H54N6O9 |
|---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;methane;hydrate |
InChI |
InChI=1S/C35H48N6O8.CH4.H2O/c1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24;;/h7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43);1H4;1H2/b13-12+;;/t23-,25-,26+,27-,30-;;/m0../s1 |
InChI Key |
FTYIAPNZAXPOJX-SLICCLAJSA-N |
Isomeric SMILES |
C.CC1=CC(=NO1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C[C@@H]2CCNC2=O)/C=C/C(=O)OCC3=CC=CC=C3.O |
Canonical SMILES |
C.CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















